6-nitro-4H-1,3-benzodioxine
Overview
Description
6-Nitro-4H-1,3-benzodioxine is a chemical compound that is part of a broader class of nitro-substituted benzodioxines. These compounds have been studied for various biological activities, including antiproliferative and antibacterial properties. The nitro group at the 6-position is a common feature in these molecules, which can influence their chemical behavior and biological activity .
Synthesis Analysis
The synthesis of nitro-substituted benzodioxines can involve multiple steps, including reactions such as esterification, etherification, reductive cyclization, nitration, and hydrolysis. For instance, 7-nitro and 8-nitro derivatives of 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid were prepared from 4-hydroxy-3-nitrobenzoic acid through a series of these reactions . Additionally, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized by reacting 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride, followed by alkylation with various alkyl/aralkyl halides .
Molecular Structure Analysis
The molecular structure of 6-nitro-4H-1,3-benzodioxine derivatives has been determined using X-ray crystallography. These studies reveal that the compounds can exhibit different conformations, such as envelope or distorted half-boat conformations in the dioxin ring. The presence of substituents like trichloromethyl groups can influence the overall molecular geometry and the dihedral angles between different parts of the molecule .
Chemical Reactions Analysis
The nitro group in the 6-nitro-4H-1,3-benzodioxine derivatives is a key functional group that can participate in various chemical reactions. It can be reduced to an amino group, which can further react to form other derivatives. The presence of the nitro group also affects the electronic properties of the molecule, which can influence its reactivity in both chemical and biological contexts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-nitro-4H-1,3-benzodioxine derivatives are closely related to their molecular structure. The nitro group is an electron-withdrawing group that can affect the electron density distribution in the molecule, influencing properties such as bond lengths, bond angles, and torsion angles. These properties are crucial for understanding the behavior of these compounds in different environments, including their biological activity .
Scientific Research Applications
Chemical Structure and Properties
- 6-nitro-4H-1,3-benzodioxine and related compounds, such as 6-nitro-2,4-bis(trichloromethyl)-1,3-benzodioxin and 6,8-dinitro-2,4-bis(trichloromethyl)-1,3-benzodioxin, have been studied for their molecular structure using X-ray crystallography. This research provides insights into the steric effects and molecular conformations of these compounds (Irving & Irving, 1991).
Reactions and Mechanisms
- The compound has been subject to studies on retro-Diels–Alder reactions, particularly focusing on the fragmentation mechanisms and rearrangements in nitro-2H,4H-1,3-benzodioxins. These studies provide insight into the behavior of such compounds under electron impact (Bowie & Ho, 1975).
Computational and Spectroscopic Analysis
- Molecular docking and vibrational studies of 6-nitro-2,3-dihydro-1,4-benzodioxine, a related compound, have been conducted. These studies involve predicting important properties, functional groups, vibrational modes, and evaluating its potential as an anti-cancer agent through hydrolase inhibition activity (Shafi et al., 2020).
Biological Evaluation
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which are derivatives of related compounds, have been synthesized and evaluated for their ability to inhibit bacterial biofilm and cytotoxicity, showing potential biomedical applications (Abbasi et al., 2020).
Electrochemical Studies
- Electrochemical techniques have been used to study the toxicity and interactions of nitroaromatic compounds like 6-nitro-4H-1,3-benzodioxine, revealing their potential application in pharmaceuticals and their interaction with substances like β-cyclodextrins (da Silva et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-nitro-4H-1,3-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)7-1-2-8-6(3-7)4-12-5-13-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQOAMNZPWAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287970 | |
Record name | 6-nitro-4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-4H-1,3-benzodioxine | |
CAS RN |
6963-03-7 | |
Record name | NSC53708 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitro-4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitrobenzo-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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